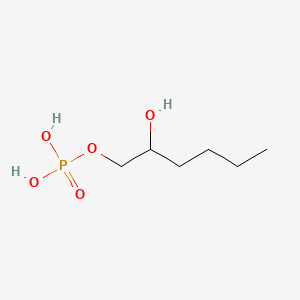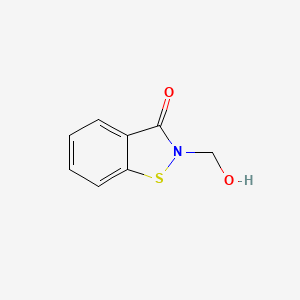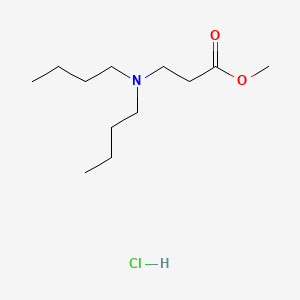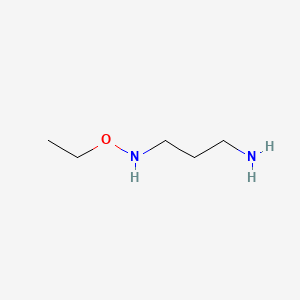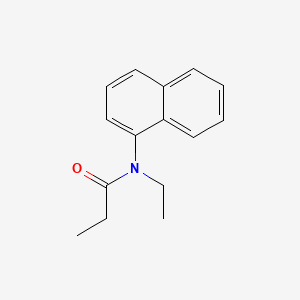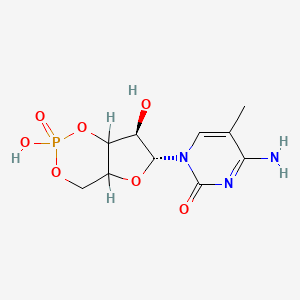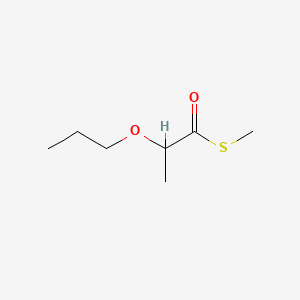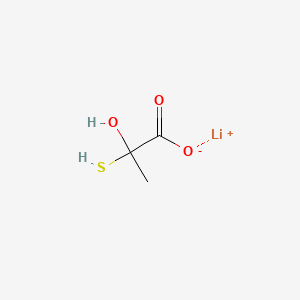
Lithium 2-mercaptolactate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by the presence of both lithium and mercaptolactate groups, making it a unique entity in the realm of organolithium compounds. It is primarily used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-mercaptolactate typically involves the reaction of 2-mercaptopropionic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction can be represented as:
HSCH2CH(OH)COOH+LiOH→HSCH2CH(OH)COOLi+H2O
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of high-purity reagents and controlled reaction conditions to minimize impurities.
化学反应分析
Types of Reactions: Lithium 2-mercaptolactate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide, this compound can be oxidized to form disulfides.
Reduction: It can be reduced using reducing agents like sodium borohydride to yield the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions where the mercapto group is replaced by other nucleophiles.
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Lithium 2-mercaptolactate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of lithium 2-mercaptolactate involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and thereby influencing redox reactions. It can also interact with thiol groups in proteins, potentially affecting their function and activity. The exact molecular targets and pathways involved are still under investigation, but its role in modulating oxidative stress and redox balance is well-documented .
相似化合物的比较
3-Mercaptopyruvate: Another sulfur-containing compound that participates in similar biochemical pathways.
2-Mercaptoethanol: A commonly used reducing agent in biochemical research.
Thioglycolic Acid: Used in similar applications due to its thiol group.
Uniqueness: Lithium 2-mercaptolactate is unique due to the presence of both lithium and mercaptolactate groups, which confer distinct chemical properties. Its ability to participate in both redox and nucleophilic substitution reactions makes it versatile in various applications. Additionally, the lithium ion can influence the compound’s reactivity and interaction with biological molecules, setting it apart from other similar compounds .
属性
CAS 编号 |
94138-93-9 |
|---|---|
分子式 |
C3H5LiO3S |
分子量 |
128.1 g/mol |
IUPAC 名称 |
lithium;2-hydroxy-2-sulfanylpropanoate |
InChI |
InChI=1S/C3H6O3S.Li/c1-3(6,7)2(4)5;/h6-7H,1H3,(H,4,5);/q;+1/p-1 |
InChI 键 |
RVCVZLSOHNSQAU-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CC(C(=O)[O-])(O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


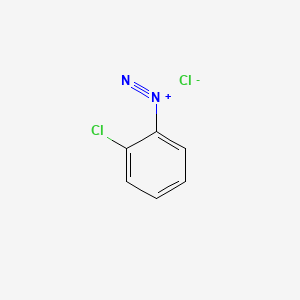
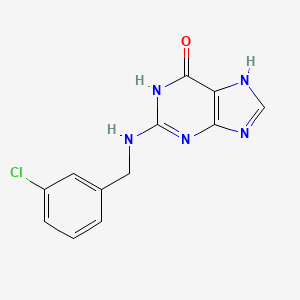
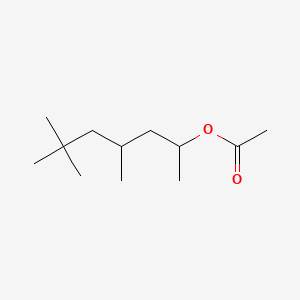
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)

